REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH:6]([CH2:8][CH2:9][O:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:7]1.[Li+:17].[OH-:18]>>[O:2]=[C:3]([OH:4])[CH:5]1[CH:6]([CH2:8][CH2:9][O:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:7]1
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Name
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Type
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product
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Smiles
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O=C(O)C1CC1CCOc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |